molecular formula C17H10BrN3O2 B2612107 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081148-18-6

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2612107
CAS No.: 1081148-18-6
M. Wt: 368.19
InChI Key: DLCSRPLXHSBATA-UHFFFAOYSA-N
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Description

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that combines the structural features of quinoline and oxadiazole

Preparation Methods

The synthesis of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with quinoline: The oxadiazole intermediate is then coupled with a quinoline derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of the oxadiazole ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles under suitable conditions, forming a wide range of derivatives.

Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit key enzymes involved in cell proliferation.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is studied for its antimicrobial and antifungal activities, making it a candidate for new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes like topoisomerases, which are essential for DNA replication and transcription.

Comparison with Similar Compounds

Similar compounds include other quinoline and oxadiazole derivatives, such as:

    3-(4-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: The chlorine atom provides different electronic properties compared to bromine, affecting its applications.

    3-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: The methyl group influences the compound’s solubility and reactivity.

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2/c18-11-7-5-10(6-8-11)16-20-17(23-21-16)13-9-19-14-4-2-1-3-12(14)15(13)22/h1-9H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCSRPLXHSBATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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